molecular formula C17H11Cl2NO4 B6508528 2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide CAS No. 844462-36-8

2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide

Cat. No.: B6508528
CAS No.: 844462-36-8
M. Wt: 364.2 g/mol
InChI Key: SRQLYAHKSLINLQ-CHHVJCJISA-N
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Description

This compound is a benzofuran derivative featuring a 2,6-dichlorophenylmethylidene group at the C2 position, a 3-oxo-2,3-dihydrobenzofuran core, and an acetamide-linked ethoxy substituent at the C6 position. Benzofuran scaffolds are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetamide moiety may enhance solubility and hydrogen-bonding capacity, critical for target binding and crystallinity .

Properties

IUPAC Name

2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c18-12-2-1-3-13(19)11(12)7-15-17(22)10-5-4-9(6-14(10)24-15)23-8-16(20)21/h1-7H,8H2,(H2,20,21)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQLYAHKSLINLQ-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide is a synthetic derivative with potential pharmacological applications, particularly in oncology and anti-inflammatory therapies. This article reviews its biological activity based on recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H16Cl2O3
  • Molecular Weight : 349.22 g/mol
  • Structural Characteristics : The compound features a benzofuran moiety, a dichlorophenyl group, and an acetamide functional group, contributing to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in the context of its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 µM, suggesting effective anticancer potential .
Cell Line IC50 (µM) Mechanism of Action
MCF-725.72Apoptosis induction
U8745.2Cytotoxicity
LNCaP11.2Androgen receptor inhibition

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX).

  • Research Findings : At a concentration of 10 µM, it inhibited COX-2 activity by approximately 85.91%, with an IC50 value of 3.11 µM, indicating strong anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. Modifications to the benzofuran and acetamide moieties can enhance or diminish efficacy:

  • Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Acetamide Functionality : Essential for interaction with biological targets.

The proposed mechanisms by which this compound exerts its effects include:

  • Apoptotic Pathways : Induction of programmed cell death in cancer cells.
  • Enzyme Inhibition : Blocking COX enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with androgen receptors affecting tumor growth dynamics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Hypothetical Properties of Selected Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Hypothetical Biological Activity Hydrogen Bonding Potential
Target Compound Dihydrobenzofuran 2,6-Cl₂Ph-methylidene, acetamide ~363.2 (calculated) Anticancer, enzyme inhibition High (amide, carbonyl)
Ethyl 7-chloro-5-(2-chlorophenyl)-...* Benzodiazepine 2-ClPh, ester, carbonyl 377.22 Anxiolytic (benzodiazepine class) Moderate (ester, carbonyl)
2,3-Dihydro-1-benzofuran-3-one derivatives Dihydrobenzofuran Varied halogenation 200–400 Antimicrobial, antioxidant Variable

*From (CAS 23980-14-5).

Key Observations:

Core Structure Differences :

  • The target compound’s dihydrobenzofuran core contrasts with the benzodiazepine core of the analogue in . Benzofurans are rigid and planar, favoring intercalation or enzyme binding, whereas benzodiazepines exhibit conformational flexibility for CNS receptor interactions.

Substituent Effects: The 2,6-dichlorophenyl group in the target compound may enhance lipophilicity and steric hindrance compared to mono-chlorinated analogues. This could improve membrane permeability but reduce solubility .

Hydrogen-Bonding Patterns :

  • highlights that acetamide’s NH and CO groups can form robust hydrogen-bonding networks, influencing crystal packing and stability. In contrast, ester groups (e.g., ) primarily act as acceptors, leading to weaker intermolecular interactions.

Limitations of Available Evidence

’s discussion of hydrogen bonding and ’s structural data for a benzodiazepine derivative offer indirect insights but lack specificity. Further experimental studies (e.g., crystallography, SAR assays) are needed to validate comparisons.

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